molecular formula C37H45ClN2O2 B606877 Cyanine7 carboxylic acid CAS No. 1628790-40-8

Cyanine7 carboxylic acid

Cat. No.: B606877
CAS No.: 1628790-40-8
M. Wt: 585.23
InChI Key: FOVQXMYLXAXGJR-UHFFFAOYSA-N
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Description

Cyanine7 carboxylic acid is a synthetic dye belonging to the polymethine group . It is a near-infrared fluorescent dye commonly used in biomedical research areas such as biomarkers and cell imaging . The dye is unactivated and free .


Synthesis Analysis

Cyanine dyes possessing carboxylic acid groups have been synthesized and used in many fields of study. The acid groups can act as handles for bioconjugation or as metal chelators . Several pentamethine cyanine dyes with propionic acid handles were synthesized and their optical properties were studied .


Molecular Structure Analysis

The molecular formula of this compound is C37H45ClN2O2 . It is a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium .


Chemical Reactions Analysis

Cyanine7.5 carboxylic is a dye derivative of Cyanine 7.5 with carboxylic acid functional groups . The reactions involving this compound are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 585.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 584.3169564 g/mol .

Scientific Research Applications

  • Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, such as pentamethine cyanine dyes with propionic acid handles, are used in various fields. These acid groups serve as bioconjugation handles or metal chelators. The optical properties of these dyes, including absorbance, emission maxima, quantum yield, and molecular brightness, are studied for their potential as fluorescent probes (Dost, Gressel, & Henary, 2017).

  • Biomarker Analysis : The cyanide metabolite 2-aminothiazoline-4-carboxylic acid (ATCA) is a stable biomarker for cyanide exposure. Analytical methods like gas chromatography-mass spectrometry (GC-MS) have been developed for its identification and quantification in biological samples, indicating the importance of cyanine derivatives in toxicological studies (Logue et al., 2005).

  • Dye-Sensitized Solar Cells : Carboxylate-functionalized cyanine dyes are studied for their sensitizing properties in dye-sensitized nanocrystalline TiO2 solar cells. The type of carboxyl functions used for attaching the dyes to the surface affects the performance of these solar cells (Ehret, Stuhl, & Spitler, 2000).

  • Fluorescent Labeling of Nucleic Acids : Cyanine dyes like Cy3, Cy5, DyLight DY547, and DyLight DY647 are used in fluorescent labeling of DNA and RNA oligonucleotides for applications such as qPCR, sequencing, and microarray hybridization. Their fluorescence efficiency is sequence-dependent, which is significant for molecular biology research (Kretschy & Somoza, 2014).

  • Forensic Science : The hydrogen cyanide metabolite ATCA, found in biological materials, is a reliable biomarker for cyanide poisoning. Methods for ATCA determination in whole blood have been developed, offering new possibilities in forensic science (Giebułtowicz et al., 2016).

  • NIR Fluorescent Probes : Novel near-infrared (NIR) cyanine dyes have been synthesized for use as water-soluble substitutes for commercial fluorescent labels. These dyes are useful in preparing internally quenched fluorescent probes for biological applications (Bouteiller et al., 2007).

  • Biological Application : Monofunctional carbocyanine dyes with carboxylic acids, azides, or alkynes have been developed for biological applications. These dyes exhibit strong NIR fluorescence and are used in bioorthogonal labeling (Shao, Weissleder, & Hilderbrand, 2008).

Mechanism of Action

Target of Action

Cyanine7 carboxylic acid is a near-infrared fluorescent dye . It is primarily used as a bioprobe in the fields of medicine, genetics, and environment . The primary targets of this compound are biological macromolecules such as DNA and proteins . It is used for fluorescent labeling of these macromolecules, allowing for their visualization and quantification .

Mode of Action

This compound can be covalently bound to biological molecules, especially antibodies and proteins . This allows for the tracking of these molecules’ location and dynamic changes in biological samples . The dye exhibits low non-specific binding to biomolecules and produces bright fluorescence due to its high extinction coefficient and good quantum yield .

Biochemical Pathways

It is known that cyanine dyes are used in various studies in proteomics and transcriptomics, including comparative genomic hybridization, gene chips, rna localization, molecular interaction studies by fluorescence resonance energy transfer (fret), and fluorescent immunoassays .

Pharmacokinetics

It is known that the dye is soluble in organic solvents (dmf, dmso) and slightly soluble in water , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the production of near-infrared fluorescence when bound to its target molecules . This fluorescence allows for the visualization and quantification of the target molecules in biological samples .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dye is sensitive to light and should be stored in a dry, dark place at -20°C . Furthermore, the dye’s solubility in organic solvents and slight solubility in water may affect its action, efficacy, and stability in different environments.

Future Directions

The catalytic reduction of carboxylic acid derivatives, including Cyanine7 carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of these catalytic processes .

Biochemical Analysis

Biochemical Properties

Cyanine7 carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent marker. It interacts with a variety of biomolecules, including nucleic acids and proteins . The dye can be conjugated to these biomolecules through covalent bonding, allowing for the visualization and quantification of molecular interactions. For instance, this compound can be linked to antibodies to track their distribution and binding in biological samples . This interaction is facilitated by the carboxylic acid group, which can form stable amide bonds with amine groups on proteins and other biomolecules .

Cellular Effects

This compound influences various cellular processes by serving as a fluorescent probe. It is used to monitor cell signaling pathways, gene expression, and cellular metabolism . When conjugated to specific biomolecules, this compound can help visualize the localization and dynamics of these molecules within cells. For example, it can be used to track the movement of proteins involved in signal transduction pathways, providing insights into cellular responses to external stimuli . Additionally, the dye’s near-infrared fluorescence allows for deep tissue imaging, making it useful for studying cellular processes in vivo .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy . This property allows this compound to act as a marker for various biomolecules. The dye can bind to nucleic acids through intercalation or groove binding, enhancing its fluorescence upon binding . Additionally, this compound can form covalent bonds with proteins, enabling the study of protein interactions and localization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The dye is generally stable when stored at -20°C in the dark, but prolonged exposure to light can lead to photobleaching and reduced fluorescence . In in vitro studies, this compound has been shown to maintain its fluorescence for extended periods, allowing for long-term imaging experiments . In vivo studies may reveal different temporal effects, as the dye can be metabolized and cleared from the body over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not exhibit significant toxicity . At higher doses, adverse effects such as tissue accumulation and potential toxicity may be observed . Studies have shown that the optimal dosage for imaging applications depends on factors such as the target tissue and the duration of the experiment . It is important to carefully titrate the dosage to achieve the desired imaging results while minimizing potential side effects.

Properties

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVQXMYLXAXGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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